Ferroxamine vs. Free Deferoxamine: 3‑Fold Smaller Volume of Distribution & 11‑Fold Longer Interdialytic Half-Life in Iron‑Overloaded Patients
Ferroxamine (FeA) exhibits a volume of distribution (Vd) of approximately 20 % body weight, which is 3‑fold smaller than the Vd of free deferoxamine (DFO) at ~60 % body weight [1]. In haemodialysis patients with haemosiderosis, the interdialytic half‑life of ferroxamine reaches 24.6 h, compared with 2.2 h in normal volunteers—an 11‑fold prolongation [2]. By contrast, free DFO is eliminated with a rapid‑phase half‑life of 1.0 h and a slow‑phase half‑life of 6.1 h in control subjects [3]. This divergence in distribution and elimination kinetics means that ferroxamine cannot be surrogated by DFO for pharmacokinetic modelling or bioanalytical method validation.
t½: 24.6 h vs 2.2 h (controls)
| Evidence Dimension | Volume of distribution & interdialytic half‑life |
|---|---|
| Target Compound Data | Ferroxamine: Vd ≈ 20 % body weight; half‑life 24.6 h (haemodialysis patients with haemosiderosis) |
| Comparator Or Baseline | Deferoxamine (DFO): Vd ≈ 60 % body weight; half‑life 1.0 h (rapid phase), 6.1 h (slow phase) in controls |
| Quantified Difference | 3‑fold smaller Vd; up to 11‑fold longer half‑life in iron‑overloaded patients |
| Conditions | Human subjects; DFO 30 mg·kg⁻¹ i.v. infusion; haemodialysis patients (n = 15 with haemosiderosis, n = 5 without) and healthy volunteers (n = 5) [2]; intramuscular DFO 10 mg·kg⁻¹ in controls and haemochromatosis patients [3] |
Why This Matters
Researchers requiring accurate pharmacokinetic modelling of iron‑chelation therapy must use ferroxamine as the analytical standard because its disposition differs quantitatively from free DFO by a factor of 3–11.
- [1] SciDirect. Ferrioxamine. Volume of distribution comparison. In: Pharmacology, Toxicology and Pharmaceutical Science. Available at: https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/ferrioxamine View Source
- [2] Verpooten GA, D'Haese PC, Boelaert JR, et al. Pharmacokinetics of aluminoxamine and ferrioxamine and dose finding of desferrioxamine in haemodialysis patients. Nephrol Dial Transplant. 1992;7(9):931-938. doi:10.1093/ndt/7.9.931 View Source
- [3] Allain P, Mauras Y, Chaleil D, et al. Pharmacokinetics and renal elimination of desferrioxamine and ferrioxamine in healthy subjects and patients with haemochromatosis. Br J Clin Pharmacol. 1987;24(2):207-212. doi:10.1111/j.1365-2125.1987.tb03163.x View Source
